molecular formula C16H17N3O6S2 B2676439 N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide CAS No. 941900-83-0

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide

Cat. No.: B2676439
CAS No.: 941900-83-0
M. Wt: 411.45
InChI Key: XJPXFLULMVWLPE-UHFFFAOYSA-N
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Description

“N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring is substituted with a methylsulfonyl group and a nitrobenzenesulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the methylsulfonyl group, and the attachment of the nitrobenzenesulfonamide group. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydroquinoline ring is a seven-membered ring with one nitrogen atom. The methylsulfonyl group is a sulfur-containing group that is often involved in protein binding. The nitrobenzenesulfonamide group contains a nitro group (-NO2), which is a strong electron-withdrawing group, and a sulfonamide group (-SO2NH2), which is often involved in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially undergo reduction reactions to form amines. The sulfonamide group could participate in condensation reactions with carboxylic acids to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .

Scientific Research Applications

Anticancer Activity

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide has shown potential in cancer research, particularly in activating pro-apoptotic effects in cancer cells. A study revealed that compounds bearing a sulfonamide fragment could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes in various cancer cell lines, which is mediated by activation of p38 and ERK phosphorylation (Cumaoğlu et al., 2015).

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. One study synthesized a derivative of this compound and found it to exhibit significantly higher antimicrobial activity compared to the parent compound against various bacterial strains and fungi (Vanparia et al., 2010).

Enzyme Inhibition

Another area of research is the inhibition of certain enzymes. For example, isoquinolinesulfonamides, similar in structure to the compound , have been shown to inhibit cyclic nucleotide-dependent protein kinases and protein kinase C, indicating potential for therapeutic applications (Hidaka et al., 1984).

Antihypertensive and Diuretic Properties

Research into the compound's derivatives has also shown potential as diuretic and antihypertensive agents. A study on N-substituted derivatives found some compounds exhibiting significant diuretic and antihypertensive activity, suggesting their utility in treating related conditions (Rahman et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve studying its potential uses, such as its potential as a drug or its reactivity with other compounds. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c1-26(22,23)18-10-4-5-12-8-9-13(11-15(12)18)17-27(24,25)16-7-3-2-6-14(16)19(20)21/h2-3,6-9,11,17H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPXFLULMVWLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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